![molecular formula C14H21ClN2O3S B2932959 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-52-4](/img/structure/B2932959.png)
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In
Scientific Research Applications
Intermediate in Synthesis of Glyburide
This compound has been reported as an intermediate in the synthesis of glyburide , which is a medication used to treat type 2 diabetes .
Organic Building Block
It is also described as an organic building block, which suggests its use in various chemical syntheses .
Pharmacologic Inhibitor
A study mentioned its use as a pharmacologic inhibitor of the NLRP3 inflammasome , which may limit myocardial injury after ischemia-reperfusion in mice .
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity . This interaction could potentially alter cellular pH regulation and disrupt various physiological processes.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it could impact a variety of physiological processes, including respiration, fluid secretion, ph regulation, and electrolyte transport .
Result of Action
As a potential carbonic anhydrase inhibitor, it could disrupt ph regulation and various other physiological processes at the cellular level .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)14-9-12(15)3-4-13(14)20-2/h3-4,9,11,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKHUCGXZAVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide |
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